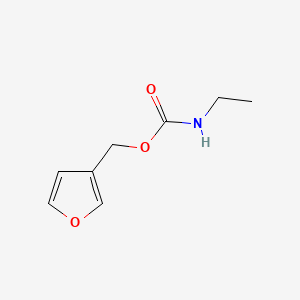
Canadensolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Canadensolide: is a naturally occurring sesquiterpene lactone found in various plant species. It is known for its unique chemical structure and potential biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Canadensolide typically involves several steps, including the formation of the lactone ring and the introduction of the sesquiterpene framework. Common synthetic routes may involve the use of starting materials such as farnesol or related compounds, followed by cyclization and oxidation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as plants that produce it in significant quantities. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Canadensolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into more saturated compounds, typically using hydrogenation catalysts.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as hydroxide ions or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce more saturated lactones.
Scientific Research Applications
Chemistry: In chemistry, Canadensolide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding sesquiterpene lactones and their behavior in different chemical environments.
Biology: Biologically, this compound has been investigated for its potential antimicrobial and anti-inflammatory properties. It may interact with biological targets such as enzymes and receptors, influencing various cellular processes.
Medicine: In medicine, research on this compound focuses on its potential therapeutic applications. Studies have explored its role in modulating immune responses and its potential as a lead compound for drug development.
Industry: Industrially, this compound can be used in the formulation of natural products and as an intermediate in the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Canadensolide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial responses.
Comparison with Similar Compounds
Artemisinin: Another sesquiterpene lactone with notable antimalarial properties.
Parthenolide: Known for its anti-inflammatory and anticancer activities.
Costunolide: Studied for its potential therapeutic effects in various diseases.
Uniqueness: Canadensolide is unique due to its specific structural features and the distinct biological activities it exhibits. While similar compounds may share some properties, this compound’s unique combination of reactivity and biological effects sets it apart in scientific research.
Properties
CAS No. |
20421-31-2 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(3aS,6R,6aR)-6-butyl-3-methylidene-6,6a-dihydro-3aH-furo[3,4-b]furan-2,4-dione |
InChI |
InChI=1S/C11H14O4/c1-3-4-5-7-9-8(11(13)14-7)6(2)10(12)15-9/h7-9H,2-5H2,1H3/t7-,8+,9+/m1/s1 |
InChI Key |
IYSGHKQBSLXKPO-VGMNWLOBSA-N |
SMILES |
CCCCC1C2C(C(=C)C(=O)O2)C(=O)O1 |
Isomeric SMILES |
CCCC[C@@H]1[C@H]2[C@H](C(=C)C(=O)O2)C(=O)O1 |
Canonical SMILES |
CCCCC1C2C(C(=C)C(=O)O2)C(=O)O1 |
Synonyms |
canadensolide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea](/img/structure/B1215861.png)








